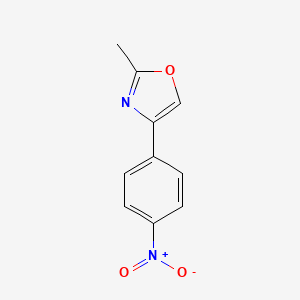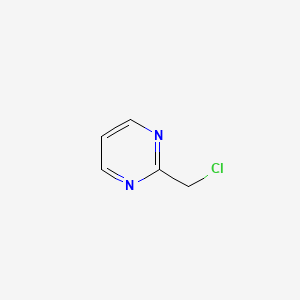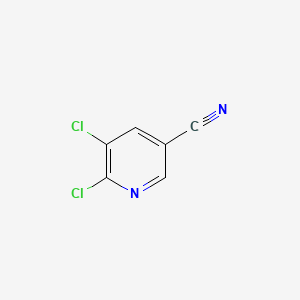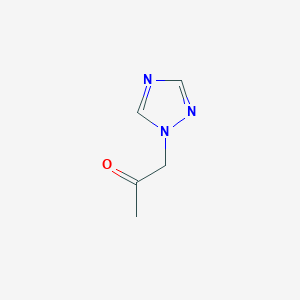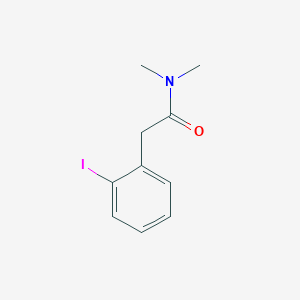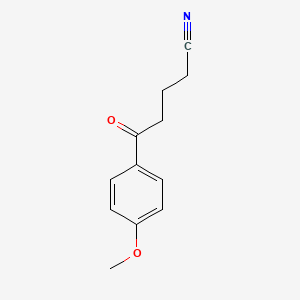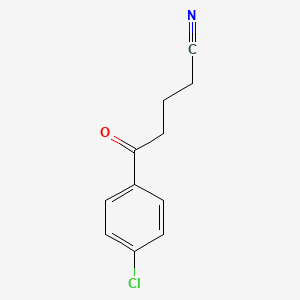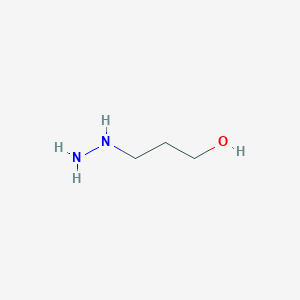
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol
説明
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is a tertiary amine consisting of 1,2,3,4-tetrahydroquinoline having an N-methyl substituent . It is a member of quinolines .
Synthesis Analysis
A two-step procedure has been reported for the synthesis of 1,2,3,4-tetrahydroquinolines, which could potentially be applied to the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol . This procedure includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular formula of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is C10H13N . The InChI key is YVBSECQAHGIWNF-UHFFFAOYSA-N .Chemical Reactions Analysis
The hydroaminoalkylation reaction of the ortho-chlorostyrenes is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex which delivers the linear regioisomers with high selectivities .Physical And Chemical Properties Analysis
The molecular weight of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol is 147.22 g/mol . It has a XLogP3-AA value of 2.4, indicating its lipophilicity .科学的研究の応用
Antibiotic Discovery
A study highlighted the biological activity of tetrahydroquinoline derivatives against bacteria and fungi. The compound helquinoline, related to 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, was identified from cultures of Janibacter limosus and showed significant antimicrobial properties (Asolkar et al., 2004).
Synthesis and Characterization
The synthesis and spectroscopic characterization of a novel ligand, derived from 1-methyl-1,2-dihydroquinolin-4-ol, and its metal complexes have been studied for their antimicrobial activities against various strains of bacteria and fungi, demonstrating the chemical versatility and potential pharmacological importance of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol derivatives (Patel & Patel, 2017).
Pharmaceutical and Agrochemical Synthesis
Optically pure tetrahydroquinolines, including derivatives of 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, are essential in the synthesis of bioactive alkaloids and pharmaceuticals, showcasing their broad commercial application in drug development and synthetic chemistry (Wang et al., 2009).
Anticancer Research
Tetrahydroisoquinolines, structurally similar to 1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol, have been studied for their role as anticancer antibiotics, with significant advancements in drug discovery for cancer treatment, exemplifying the potential of these compounds in therapeutic applications (Singh & Shah, 2017).
Antioxidant Activity
The antioxidant activities of tetrahydroquinoline compounds, including derivatives with hydroxyl groups, have been investigated, showing promising results for their use in stabilizing organic materials and potentially in therapeutic contexts (Nishiyama et al., 2003).
Safety And Hazards
特性
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-11-7-3-5-8-4-2-6-9(12)10(8)11/h2,4,6,12H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXONCVPTTFHNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401027114 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | |
CAS RN |
5080-60-4 | |
| Record name | 1,2,3,4-Tetrahydro-1-methyl-8-quinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5080-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kairine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005080604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydro-8-quinolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401027114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KAIRINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2F6AD5R4V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

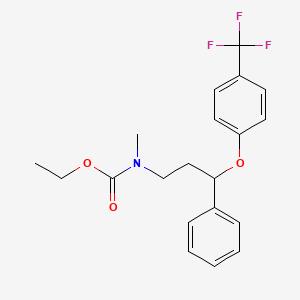
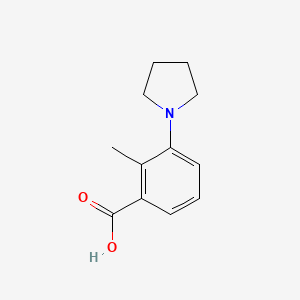
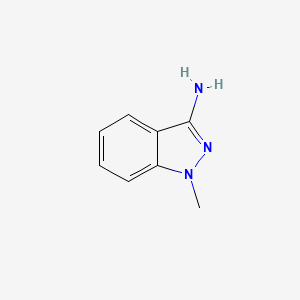
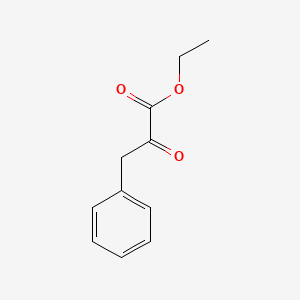
![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)
![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)
